2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Antibacterial Drug Discovery

Researchers targeting drug-resistant Gram-positive pathogens face a critical gap: the ortho-ethylthio/2-thiophenyl substitution pattern of CAS 886917-44-8 is absent from published antibacterial SAR, representing uncharted chemical space within the validated N-(1,3,4-oxadiazol-2-yl)benzamide scaffold. • This class delivers sub-μg/mL MICs against MRSA, VRE, and linezolid-resistant S. aureus (MIC 0.06 μg/mL for optimized analogs) with demonstrated intracellular MRSA clearance in macrophage models. • The ethylthio substituent (Hansch π = +1.07) predicts 10-100× enhanced membrane partitioning over oxygenated analogs, enabling intracellular target access. • Pair with regioisomers CAS 886913-13-9 and CAS 1251547-96-2 for systematic MOA deconvolution; substituent-dependent bacteriostatic vs. bactericidal divergence established for halogenated analogs in this class. Available as a ≥95% purity screening compound with reliable global fulfillment for target-based and phenotypic drug discovery campaigns.

Molecular Formula C15H13N3O2S2
Molecular Weight 331.41
CAS No. 886917-44-8
Cat. No. B2616344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS886917-44-8
Molecular FormulaC15H13N3O2S2
Molecular Weight331.41
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C15H13N3O2S2/c1-2-21-11-7-4-3-6-10(11)13(19)16-15-18-17-14(20-15)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,16,18,19)
InChIKeyKTWJEBYDHITNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 886917-44-8: Compound Class and Core Characteristics


2-(Ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886917-44-8) is a heterocyclic small molecule (MF: C₁₅H₁₃N₃O₂S₂, MW: 331.41 g/mol) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. It features a benzamide core substituted with an ortho-ethylthio group and linked to a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety [2]. This class of compounds is recognized as a privileged scaffold in medicinal chemistry, with demonstrated antibacterial activities against drug-resistant Gram-positive pathogens including MRSA and VRE at sub-μg/mL MIC values in structurally optimized analogs [3]. The compound is commercially available as a high-purity (≥95%) screening compound from established HTS suppliers, making it suitable for target-based and phenotypic drug discovery campaigns .

Privileged scaffold for antimicrobial screening against drug-resistant Gram-positive bacteria
Unique ortho-ethylthio / thiophen-2-yl substitution pattern unexplored in published SAR
HTS-grade purity (≥95%) from established screening compound supplier

Why In-Class Analogs Cannot Substitute CAS 886917-44-8


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, small structural modifications produce drastic changes in antibacterial potency and mechanism of action (MOA). Naclerio et al. demonstrated that substituent identity on the benzamide ring dictates bacteriostatic versus bactericidal behavior: SCF₃ and SF₅ analogs were bactericidal, while OCF₃ and SO₂CF₃ analogs remained bacteriostatic, despite all achieving sub-μg/mL MIC values [1]. The ortho-ethylthio substitution pattern in CAS 886917-44-8 is distinct from the para-substituted or polysubstituted benzamide analogs that dominate the published antibacterial SAR [2]. Furthermore, the thiophen-2-yl group on the oxadiazole ring creates a unique electronic environment compared to the phenyl-substituted oxadiazoles that have been more extensively characterized, potentially altering target engagement, solubility, and metabolic stability [3]. Substituting a positional isomer—such as the 3-ethylthio regioisomer (CAS 886913-13-9) or the thiophen-3-yl analog (CAS 1251547-96-2)—changes molecular conformation and hydrogen-bonding capacity, which can fundamentally alter binding affinity at conserved targets [4].

Positional isomerism (3-ethylthio or thiophen-3-yl) may shift target engagement and antibacterial response profiles.
Substituent-dependent mechanism (bacteriostatic vs. bactericidal) observed in class; may not transfer to this analog.
Alternative isomers may have variable purity (90–95%), introducing impurity-driven assay artifacts at screening concentrations.

Quantitative Differentiation Evidence vs. Closest Analogs


Ortho-Ethylthio Regioisomerism vs. Meta-Substituted Conformation

The ortho-ethylthio substitution on the benzamide ring of CAS 886917-44-8 creates an intramolecular steric environment fundamentally different from the meta-ethylthio regioisomer CAS 886913-13-9. In N-(1,3,4-oxadiazol-2-yl)benzamide antibacterials, the position of the benzamide substituent directly influences the compound's mechanism of action (MOA), with different substitution patterns leading to distinct protein target engagement profiles as shown by quantitative chemical proteomics [1]. While direct head-to-head antibacterial MIC data for both regioisomers are not available in the open literature, the established SAR principle from Naclerio et al. demonstrates that subtle structural modifications in this scaffold produce measurable MIC differences exceeding 30-fold against identical MRSA strains [2].

Regioisomer Impact
Class-level inference
ortho vs meta ethylthio: >30-fold MIC variation reported across class; predicted dihedral angle shift ~30–60°
Ortho regiochemistry is a non-interchangeable feature; meta isomer may alter target engagement profile.
No direct head-to-head MIC data; class SAR inference.
Medicinal Chemistry Structure-Activity Relationship (SAR) Antibacterial Drug Discovery

Thiophen-2-yl vs. Thiophen-3-yl Oxadiazole Substitution

The thiophen-2-yl substituent on the 1,3,4-oxadiazole ring of CAS 886917-44-8 provides a distinct electronic environment compared to the thiophen-3-yl analog (CAS 1251547-96-2). In thiophene-substituted oxadiazoles, the attachment position affects both the electron density distribution on the oxadiazole ring and the molecular dipole moment. A structurally related 2-(ethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole (lacking the benzamide linker) was tested against GSK-3β kinase and showed an EC₅₀ > 300 μM, indicating that the thiophen-2-yl oxadiazole core alone is insufficient for potent kinase inhibition [1]. The benzamide extension in CAS 886917-44-8 introduces additional hydrogen-bond donor/acceptor capacity and increases molecular surface area for target interaction relative to this truncated analog [2].

Oxadiazole Substituent
Cross-study comparable
Truncated analog (lacking benzamide) GSK-3β EC₅₀ >300 μM; CAS 886917-44-8 adds H-bond donor and +105 Da MW.
Benzamide linker is critical for target interaction; the oxadiazole-thiophene core alone insufficient.
GSK-3β assay; relevance to antibacterial target unknown.
Medicinal Chemistry Heterocyclic Chemistry Kinase Inhibition

Class-Level Antibacterial Potency Against Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold to which CAS 886917-44-8 belongs has been validated as a privileged chemotype for antibacterial discovery. Optimized members of this class achieve MIC values as low as 0.06 μg/mL against linezolid-resistant S. aureus (NRS 119) and demonstrate broad-spectrum Gram-positive coverage including MRSA, VRSA, VRE, and drug-resistant S. pneumoniae [1]. These compounds also exhibit the ability to clear intracellular MRSA in infected macrophages, outperform vancomycin in intracellular clearance assays, and display synergistic or additive behavior with clinically used antibiotics [2]. Critically, the MOA is substituent-dependent: some analogs are bacteriostatic while others are bactericidal, underscoring the need to evaluate each specific substitution pattern rather than generalizing from class data [3].

Antibacterial Class Benchmark
Class-level inference
Optimized analogs achieve MIC 0.06–0.5 μg/mL against MRSA; bactericidal character depends on substituent.
Scaffold capable of potent Gram-positive activity; CAS 886917-44-8 substitution uncharacterized.
No direct MIC data for this compound; requires experimental profiling.
Antibacterial Antimicrobial Resistance MRSA

Vendor Purity and Availability: Life Chemicals HTS vs. Alternatives

CAS 886917-44-8 is available from Life Chemicals (Product F2646-0224) as part of their HTS Compound Collection, with a specification of ≥95% purity . This compound is part of a collection comprising over 81,000 drug-like small molecules utilized in high-throughput screening campaigns by academic and pharmaceutical laboratories worldwide . In contrast, the 3-ethylthio regioisomer (CAS 886913-13-9) and the thiophen-3-yl analog (CAS 1251547-96-2) are available from multiple vendors with variable purity specifications (typically 90–95%), which can introduce confounding factors in dose-response assays [1]. The consistent purity specification and established supply chain from a major HTS compound provider reduce lot-to-lot variability risk in screening campaigns.

Supply Purity
Supporting evidence
≥95% purity (Life Chemicals); alternative isomers may be 90–95%, potentially introducing assay noise at 1 mM.
Higher purity specification reduces risk of false positives in screening workflows.
Confirm lot-specific COA; impurity profiles may still vary.
High-Throughput Screening (HTS) Chemical Procurement Quality Control

MIF Tautomerase Inhibition by Thiophene-Oxadiazole Benzamides

A closely related analog, 2,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 9; BDBM648267), shares the thiophen-2-yl-oxadiazole-benzamide core architecture with CAS 886917-44-8 and exhibits an IC₅₀ of 22.9 nM against human macrophage migration inhibitory factor (MIF) [1]. Other analogs within the same patent series (Compound 18, BDBM648282) show IC₅₀ of 23.4 nM, confirming that the thiophen-2-yl-1,3,4-oxadiazol-2-yl-benzamide framework can achieve consistent nanomolar target engagement [2]. The key structural distinction is the substitution on the benzamide ring: CAS 886917-44-8 bears an ortho-ethylthio group, whereas the patented MIF inhibitors feature 2,4-dimethoxy or 2-methoxy-4-(2-(benzyloxy)ethoxy) substitution patterns. This difference may redirect target selectivity while maintaining the same core scaffold geometry.

MIF Target Engagement
Cross-study comparable
Core scaffold IC₅₀: 22.9–23.4 nM (dimethoxy analogs); ethylthio (π +1.07) replaces polar alkoxy.
Core validated for nanomolar MIF inhibition; ethylthio may shift potency and selectivity profile.
Direct IC₅₀ for CAS 886917-44-8 not reported; confirm experimentally.
Macrophage Migration Inhibitory Factor (MIF) Immunology Inflammation

Ethylthio Lipophilicity vs. Oxygenated Analogs: Permeability and Solubility

The ortho-ethylthio substituent on CAS 886917-44-8 imparts significantly higher lipophilicity compared to oxygenated analogs that dominate the published N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial SAR. Using the Hansch π constant system, the ethylthio group (π = +1.07) is markedly more lipophilic than methoxy (π = -0.02) or ethoxy (π = +0.38) substituents found in characterized analogs [1]. This increased lipophilicity is predicted to enhance membrane permeability but reduce aqueous solubility. EPI Suite estimation (WSKOW v1.41) for structurally related N-(1,3,4-oxadiazol-2-yl)benzamides yields log Kow values of 1.89–4.5, with corresponding water solubility estimates of 0.5–713 mg/L at 25°C, depending on substitution . The ethylthio-containing compound is expected to reside at the higher end of this lipophilicity range, making it particularly suitable for intracellular target engagement studies where membrane crossing is rate-limiting.

Lipophilicity Shift
Class-level inference
Ethylthio π=+1.07 adds ~1–2 log Kow units vs. methoxy (π=-0.02); predicted 10–100× higher membrane partitioning.
Higher lipophilicity may improve intracellular target access; solubility may limit activity in aqueous buffers.
Estimated properties; confirm log D and kinetic solubility.
Physicochemical Properties Drug-Likeness Lipophilicity

Research and Procurement Application Scenarios


Antibacterial Hit-to-Lead for Drug-Resistant Gram-Positive Pathogens

Procure CAS 886917-44-8 as a structurally novel entry point for antibacterial discovery targeting MRSA, VRE, and VRSA. The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been validated to deliver sub-μg/mL MIC values against linezolid-resistant S. aureus (MIC 0.06 μg/mL for optimized analogs) with demonstrated intracellular MRSA clearance in macrophage models [1]. The ortho-ethylthio/2-thiophenyl substitution pattern of CAS 886917-44-8 is absent from the published antibacterial SAR, offering an opportunity to probe uncharted chemical space within this privileged scaffold. Researchers should benchmark MIC values against the class-leading analogs reported by Naclerio et al. and evaluate bactericidal vs. bacteriostatic character using MBC/MIC ratio determination [2].

MIF Tautomerase Inhibitor Development with Alternative Substitution

Use CAS 886917-44-8 as a starting point for structure-activity relationship studies around MIF inhibition. The core thiophen-2-yl-1,3,4-oxadiazol-2-yl-benzamide scaffold has demonstrated nanomolar MIF inhibitory activity (IC₅₀ 22.9–23.4 nM for dimethoxy-substituted analogs) [3]. The ortho-ethylthio group replaces the alkoxy substitution pattern of the patented MIF inhibitors, providing a distinct vector for potency and selectivity optimization. Screen CAS 886917-44-8 against MIF tautomerase activity and compare IC₅₀ values with Compound 9 (BDBM648267) to quantify the impact of ethylthio-for-methoxy substitution on target engagement [4].

Intracellular Target Engagement with Enhanced Membrane Permeability

Select CAS 886917-44-8 for phenotypic screening campaigns where intracellular target access is rate-limiting. The ethylthio substituent (Hansch π = +1.07) imparts significantly higher lipophilicity than oxygenated analogs (π = -0.02 to +0.38), predicting 10- to 100-fold enhancement in membrane partitioning [5]. This property is advantageous for screens targeting intracellular bacterial pathogens (e.g., intracellular MRSA) or eukaryotic targets requiring cytoplasmic or organellar access. Complement with aqueous solubility assessment in the intended assay buffer to ensure compound solubility does not limit the observable activity window .

Regioisomeric SAR Probe for Target Deconvolution

Employ CAS 886917-44-8 as part of a regioisomeric probe set to deconvolute the molecular targets of N-(1,3,4-oxadiazol-2-yl)benzamides. Pair with the 3-ethylthio regioisomer (CAS 886913-13-9) and the thiophen-3-yl analog (CAS 1251547-96-2) to systematically map how substitution position affects biological activity profiles [6]. Differential activity across the regioisomeric series can be used to infer binding site topology and prioritize specific substitution patterns for lead optimization, as demonstrated by the substituent-dependent MOA divergence (bacteriostatic vs. bactericidal) established for halogenated analogs in this class [2].

Application
Selection Property
Validation Focus
Antimicrobial screening against drug-resistant Gram-positive bacteria
Antimicrobial class scaffold context
MIC and MBC/MIC ratio determination
MIF tautomerase inhibitor probe development
Core scaffold nanomolar potency context
MIF IC₅₀ comparison with alkoxy analogs
Intracellular target engagement studies
Enhanced membrane permeability context
Cell penetration and solubility assessment
Regioisomeric SAR probe for target deconvolution
Positional isomer set for differential activity mapping
Binding site topology inference via isomer comparison
Quote Request

Request a Quote for 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.